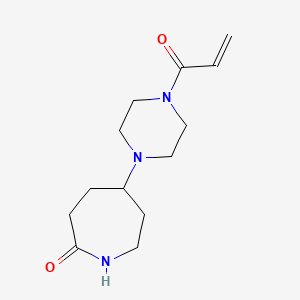
(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The (S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid molecule contains a total of 38 bond(s). There are 17 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 seven-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis
The this compound molecule contains a total of 38 atom(s). There are 21 Hydrogen atom(s), 12 Carbon atom(s), 1 Nitrogen atom(s), and 4 Oxygen atom(s). A chemical formula of this compound can therefore be written as: C12H21NO4 .Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry Applications
(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid and related compounds serve as versatile building blocks in synthetic organic chemistry. They are pivotal in nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. These compounds facilitate the direction of aliphatic amine attacks to the aromatic core as well as to the carbonyl unit, leading to azocarboxamides. Furthermore, the benzene ring can be modified through radical reactions, including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, enabled by the tert-butyloxycarbonylazo group. Such reactions are crucial for generating aryl radicals at elevated temperatures or under acidic conditions (Hannelore Jasch et al., 2012).
Curtius Rearrangement for Boc-protected Amines
The compound and its analogs are essential in the Curtius rearrangement processes, offering a mild and efficient pathway to tert-butyl carbamates from carboxylic acids. This reaction, involving di-tert-butyl dicarbonate and sodium azide, allows for the formation of an acyl azide intermediate that undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The trapping of the isocyanate derivative results in the desired tert-butyl carbamate, showcasing compatibility with various substrates, including malonate derivatives. This provides access to protected amino acids under conditions that preserve the functional integrity of sensitive groups (H. Lebel & Olivier Leogane, 2005).
Carboxylic Acids Synthesis and Characterization
In the realm of heterocyclic chemistry, the synthesis and characterization of azepine derivatives shed light on the thermal behavior and distribution equilibrium of these compounds. The demethoxycarbonylation of specific methyl azepine-carboxylates using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) results in the exclusive formation of 3H-azepine derivatives. This reaction pathway underscores the versatility of this compound analogs in synthesizing and understanding the properties of azepine derivatives (K. Satake et al., 1991).
Eigenschaften
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHWMPKCSLEMJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2722318.png)
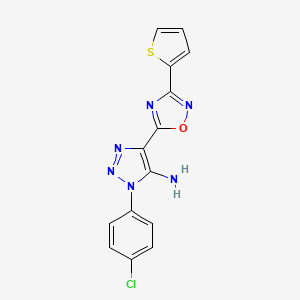
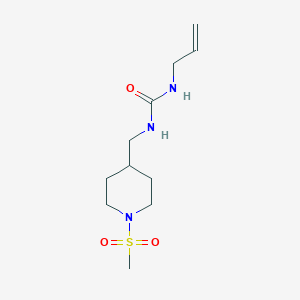
![4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2722322.png)

![N-(2-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2722327.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)
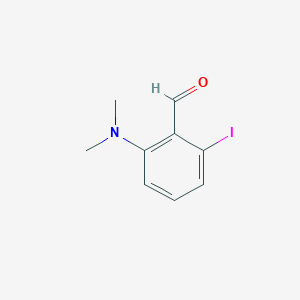

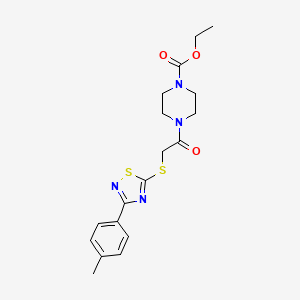
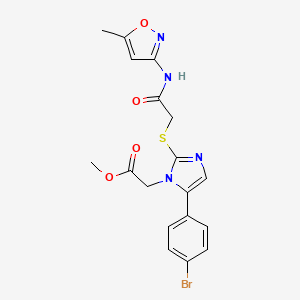
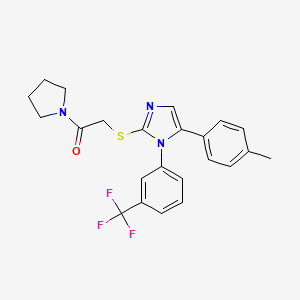
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)
